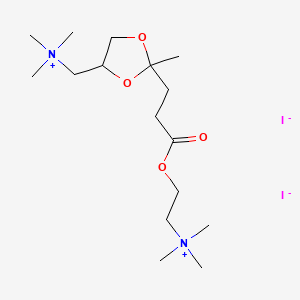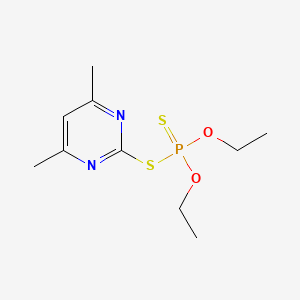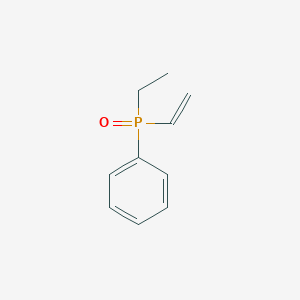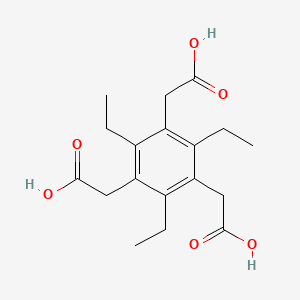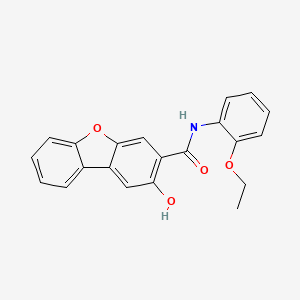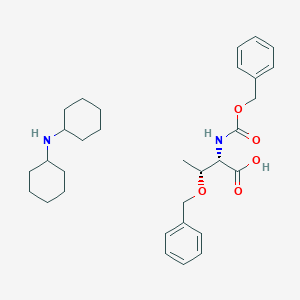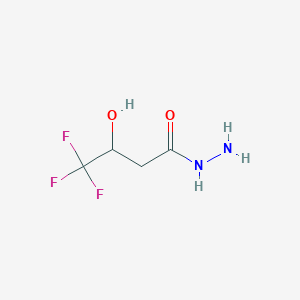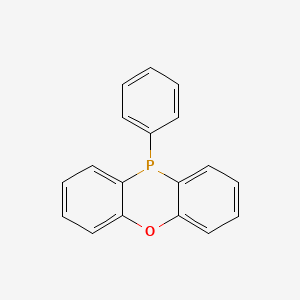
10-Phenylphenoxaphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenylphenoxaphosphine is a chemical compound characterized by a phenyl group attached to a phenoxaphosphine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylphenoxaphosphine typically involves the successive treatment of phenyl ether with n-butyl-lithium and phenylphosphonous dichloride. This process is carried out in a one-step reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Phenylphenoxaphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridine and permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: The original phenoxaphosphine structure.
Substitution: Derivatives with different functional groups replacing the phenyl group.
Applications De Recherche Scientifique
10-Phenylphenoxaphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of phosphorus-containing polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 10-Phenylphenoxaphosphine involves its interaction with various molecular targets. The compound’s phenyl and phosphine groups allow it to participate in complex formation and catalytic processes. The pathways involved include:
Coordination with metal ions: Facilitating catalytic reactions.
Interaction with biological molecules: Potentially affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
- 10-Phenylphenothiaphosphine
- 10-Phenylphenoxaphosphine oxide
- Bis-(o-methoxyphenyl)-phenylphosphine
Comparison: Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific research and industrial applications .
Propriétés
Numéro CAS |
1225-16-7 |
|---|---|
Formule moléculaire |
C18H13OP |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C18H13OP/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13H |
Clé InChI |
KLLXAWLGJJIUSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


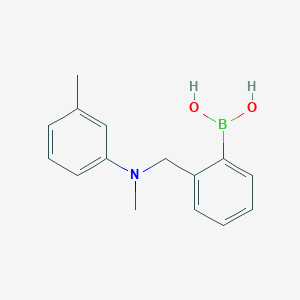
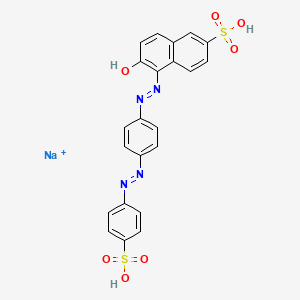


![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
